![molecular formula C15H13ClN2O2S B13359730 1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B13359730.png)
1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-1H-imidazole is a synthetic organic compound characterized by the presence of a sulfonyl group attached to a naphthyl ring, which is further substituted with a chloro group. The compound also contains an imidazole ring with an ethyl substituent. This unique structure imparts specific chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the naphthyl sulfonyl chloride: This step involves the sulfonation of 4-chloro-1-naphthol using chlorosulfonic acid to yield 4-chloro-1-naphthylsulfonyl chloride.
Nucleophilic substitution: The sulfonyl chloride is then reacted with 2-ethylimidazole in the presence of a base such as triethylamine to form the desired product.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Analyse Chemischer Reaktionen
1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chloro group on the naphthyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-1H-imidazole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can act as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-1H-imidazole can be compared with other sulfonyl-substituted imidazoles and naphthyl derivatives. Similar compounds include:
1-[(4-chloro-1-naphthyl)sulfonyl]-1H-pyrazole: This compound has a pyrazole ring instead of an imidazole ring, which may affect its chemical reactivity and biological activity.
4-chloro-1-naphthylsulfonyl chloride: This precursor compound lacks the imidazole ring and is primarily used in further synthetic transformations.
Eigenschaften
Molekularformel |
C15H13ClN2O2S |
|---|---|
Molekulargewicht |
320.8 g/mol |
IUPAC-Name |
1-(4-chloronaphthalen-1-yl)sulfonyl-2-ethylimidazole |
InChI |
InChI=1S/C15H13ClN2O2S/c1-2-15-17-9-10-18(15)21(19,20)14-8-7-13(16)11-5-3-4-6-12(11)14/h3-10H,2H2,1H3 |
InChI-Schlüssel |
NKNCZGMBESQXJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=CN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


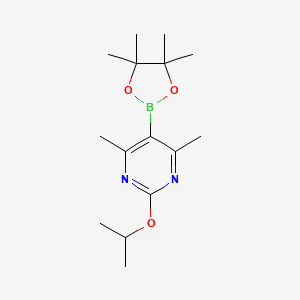
![6-[(2,6-Dimethylphenoxy)methyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359655.png)
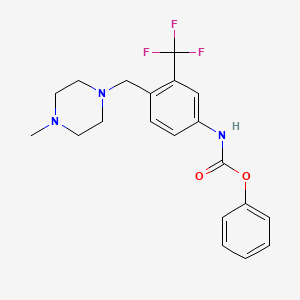
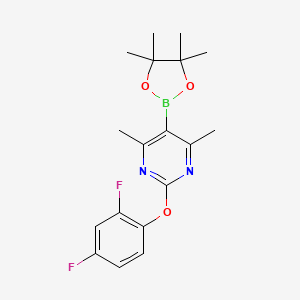

![N,N-dimethyl-4-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline](/img/structure/B13359673.png)
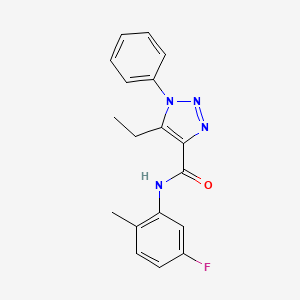
![1,2-dimethyl-5-{2-oxo-2-[4-(1-pyrrolidinylsulfonyl)-1,4-diazepan-1-yl]ethoxy}-4(1H)-pyridinone](/img/structure/B13359680.png)

![3-[6-(2,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13359688.png)
![2-Amino-7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13359690.png)
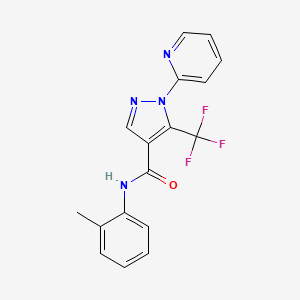
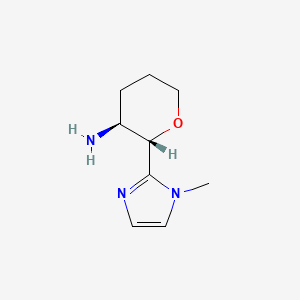
![2-(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide](/img/structure/B13359727.png)
